Ammonium trifluoromethanesulfonate

Catalog No.
S690391
CAS No.
38542-94-8
M.F
CH4F3NO3S
M. Wt
167.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium trifluoromethanesulfonate

CAS Number

38542-94-8

Product Name

Ammonium trifluoromethanesulfonate

IUPAC Name

azanium;trifluoromethanesulfonate

Molecular Formula

CH4F3NO3S

Molecular Weight

167.11 g/mol

InChI

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3

InChI Key

BMWDUGHMODRTLU-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[NH4+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[NH4+]

Polymer Electrolyte Films:

Ammonium trifluoromethanesulfonate acts as a dopant in the preparation of flexible poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)/polyethyl methacrylate (PEMA) polymer electrolyte films. These films play a crucial role in developing high-performance lithium-ion batteries. The dopant enhances the ionic conductivity of the electrolyte film, facilitating efficient lithium ion transport within the battery. Source: Sigma-Aldrich, "Ammonium trifluoromethanesulfonate 99% 38542-94-8":

Proton Exchange Membrane Fuel Cells (PEMFCs):

Ammonium trifluoromethanesulfonate serves as a cathode additive in PEMFCs. It functions by increasing the local concentration of oxygen near the platinum (Pt) catalyst at the cathode. This enhanced oxygen concentration improves the cathode's oxygen reduction reaction (ORR) kinetics, leading to better fuel cell performance and efficiency. Source: PubChem, "Ammonium trifluoromethanesulfonate": )

Other Potential Applications:

Research is ongoing to explore the potential of ammonium trifluoromethanesulfonate in other scientific areas. These include applications in:

  • Electrocatalysis: As an electrolyte additive to improve the efficiency and selectivity of electrocatalytic processes.
  • Material Science: As a precursor for the synthesis of novel functional materials.
  • Biotechnology: As an ionic liquid for various biological applications.

Ammonium trifluoromethanesulfonate is an inorganic compound with the chemical formula CH4F3NO3S\text{CH}_4\text{F}_3\text{NO}_3\text{S}. It is a salt formed from trifluoromethanesulfonic acid and ammonium hydroxide. This compound is characterized by its high solubility in polar solvents and its strong acidity, which makes it a valuable reagent in various

Ammonium triflate primarily acts as a strong Brønsted-Lowry acid due to the ease of proton release from the trifluoromethanesulfonate anion []. This acidity allows it to participate in various acid-base reactions and act as a catalyst in specific processes.

There's limited information on its mechanism of action in biological systems.

Ammonium triflate is a skin, eye, and respiratory irritant []. It's crucial to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Data:

  • Hazard Codes: H315 (Skin irritation), H319 (Serious eye irritation), H335 (May cause respiratory irritation) [].
, particularly in the context of catalysis and organic synthesis. Notably, it can enhance the performance of fuel cells by acting as a cathode additive, improving the oxygen reduction reaction on platinum catalysts. This enhancement is attributed to increased local oxygen concentration near the catalyst, leading to improved electrochemical performance . Additionally, ammonium trifluoromethanesulfonate can react with various substrates to form sulfonate esters, which are useful intermediates in organic chemistry .

The synthesis of ammonium trifluoromethanesulfonate can be achieved through several methods:

  • Neutralization Reaction: Mixing trifluoromethanesulfonic acid with ammonium hydroxide results in the formation of ammonium trifluoromethanesulfonate and water.
  • Salt Metathesis: The reaction between sodium trifluoromethanesulfonate and ammonium chloride can also yield ammonium trifluoromethanesulfonate.
  • Direct Fluorination: In some cases, direct fluorination of suitable sulfonic acid derivatives may produce this compound .

Ammonium trifluoromethanesulfonate has a variety of applications across different fields:

  • Catalyst in Organic Synthesis: It serves as a catalyst for various organic transformations, including glycosylation reactions.
  • Additive in Fuel Cells: Used to enhance the performance of proton exchange membrane fuel cells by improving oxygen solubility and reducing overpotential during the oxygen reduction reaction .
  • Reagent in Chemical Research: Employed as a strong acid in various laboratory settings for synthesizing sulfonate esters and other derivatives .

Studies have indicated that ammonium trifluoromethanesulfonate interacts with several biochemical targets. Its role as a catalyst has been extensively researched, particularly in enhancing reaction rates and selectivity in organic reactions. Furthermore, its effects on enzyme activity have been noted, although specific interaction studies remain sparse .

Ammonium trifluoromethanesulfonate belongs to a class of compounds known for their strong acidity and utility in catalysis. Similar compounds include:

Compound NameFormulaUnique Features
Trifluoromethanesulfonic acidCF3SO3H\text{CF}_3\text{SO}_3\text{H}Strong superacid; used as a solvent and reagent
Sodium trifluoromethanesulfonateNa+CF3SO3\text{Na}^+\text{CF}_3\text{SO}_3^-Water-soluble salt; used in organic synthesis
Potassium trifluoromethanesulfonateK+CF3SO3\text{K}^+\text{CF}_3\text{SO}_3^-Similar applications as sodium salt but with different solubility properties

Uniqueness: Ammonium trifluoromethanesulfonate stands out due to its dual functionality as both an acid and a source of ammonium ions, making it particularly useful in fuel cell applications where both properties are beneficial .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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